(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c18-14-3-1-13(2-4-14)16(5-6-16)15(20)19-9-7-17(8-10-19)21-11-12-22-17/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOSZRCYKLULGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.
Introduction of the Fluorophenyl Ring: This step involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.
Construction of the Spirocyclic Structure: This is often the most challenging step and may involve a series of cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used, often in anhydrous solvents.
Substitution: Conditions vary depending on the type of substitution. For nucleophilic substitution, reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
The biological activity of the compound has been explored through computational and experimental approaches:
- Anticancer Properties : Preliminary studies indicate that related compounds exhibit significant anticancer activity. For example, derivatives of 1-thia-4-azaspiro[4.5]decane have shown promising results in inhibiting cancer cell proliferation with IC50 values in the nanomolar range against various cancer cell lines. The spirocyclic framework may enhance binding affinity to biological targets, contributing to their efficacy.
- Quantitative Structure-Activity Relationship (QSAR) : Computational models suggest that this compound may exhibit activities such as inhibition of key enzymes involved in cancer progression. QSAR modeling can help predict its therapeutic potential by analyzing the relationship between chemical structure and biological activity.
Therapeutic Applications
The potential therapeutic applications of (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone include:
- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for further development as an anticancer agent.
- Neurological Disorders : Given the presence of nitrogen and sulfur in its structure, there is potential for neuroactive properties, which could be beneficial in treating conditions like Alzheimer’s disease or other cognitive impairments.
- Inhibition of Protein Targets : Interaction studies are crucial for understanding how this compound interacts with proteins and nucleic acids, providing insights into its mechanism of action and therapeutic potential.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar chemical entities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylcyclopropanol | Cyclopropanol group | Antimicrobial |
| 1-Oxa-spiro[4.5]decane | Spirocyclic structure | Anticancer |
| 2-Methylpyridine derivatives | Aromatic ring | Neuroactive |
The unique combination of a cyclopropyl group with a spirocyclic framework containing sulfur and nitrogen may enhance its binding affinity to biological targets compared to simpler analogs, potentially leading to novel therapeutic applications.
Mechanism of Action
The mechanism by which (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Modified Spirocyclic Cores
(a) Cyclopropyl[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone ()
- Key Differences : Replaces the 1-oxa-4-thia ring with a 1,4-dioxa moiety.
- The dioxa system may enhance solubility due to increased polarity but reduce lipophilicity compared to the thia-containing analogue .
(b) Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone ()
- Key Differences : Incorporates a pyridinyl substituent and a 1-oxa-4,8-diazaspiro system.
- Implications :
Analogues with Halogen-Substituted Aromatic Groups
(a) 2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone ()
- Key Differences : Contains a chloro-fluorophenyl group instead of a cyclopropyl-fluorophenyl system.
- Chlorine’s larger atomic radius compared to fluorine may sterically hinder interactions with hydrophobic binding pockets .
(b) 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione ()
- Key Differences : Features a diazaspiro system with a piperazine-propyl chain and phenyl groups.
- Implications :
Electronic and Conformational Analysis
- Spirocyclic Puckering : The puckering coordinates defined by Cremer and Pople () suggest that the 1-oxa-4-thia-8-azaspiro[4.5]decane core adopts a distinct conformation compared to dioxa or diaza analogues, influencing its three-dimensional interaction with targets.
Biological Activity
The compound (1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone , with the CAS number 1351597-58-4 , is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₀FNO₂S , and it has a molecular weight of 321.4 g/mol . Its structure features a cyclopropyl group, a fluorophenyl moiety, and an azaspirodecane framework, which are characteristic of compounds with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀FNO₂S |
| Molecular Weight | 321.4 g/mol |
| CAS Number | 1351597-58-4 |
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities, primarily through its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound has shown affinity for specific GPCRs, which play a crucial role in signal transduction pathways. GPCRs are involved in numerous physiological processes and are common targets for drug development .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities, indicating potential therapeutic applications in infectious diseases .
- Neuropharmacological Effects : Given its complex structure, there is potential for neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds with similar spirocyclic structures have been linked to anxiolytic and antidepressant effects.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Receptor Modulation : By binding to specific GPCRs, the compound may alter downstream signaling pathways, affecting cellular responses.
- Enzyme Inhibition : Similar compounds have been noted to inhibit various enzymes involved in metabolic pathways, which could lead to altered physiological states.
Study on Antimicrobial Activity
A study conducted by researchers focused on evaluating the antimicrobial efficacy of structurally related compounds. The findings indicated that compounds with a similar azaspiro structure demonstrated significant activity against Gram-positive bacteria, suggesting that the target compound may share this property.
Neuropharmacological Research
In another study examining the neuropharmacological profile of spirocyclic compounds, it was found that such structures could influence serotonin and dopamine receptors. This aligns with the potential effects expected from this compound in modulating mood and anxiety-related behaviors.
Q & A
Basic: What synthetic methodologies are recommended for preparing (1-(4-fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone with high purity?
Answer:
Key steps include:
- Reagent Selection : Use triethylamine as a base to neutralize HCl byproducts during coupling reactions, as demonstrated in spirocyclic compound syntheses .
- Solvent Optimization : Dichloromethane (DCM) is preferred for its inertness and ability to dissolve polar intermediates .
- Purification : Column chromatography with silica gel and a gradient elution system (e.g., DCM:methanol 9:1) effectively isolates the target compound from side products .
- Cyclopropane Formation : Employ transition metal-catalyzed cyclopropanation of styrene derivatives to introduce the 4-fluorophenylcyclopropyl moiety, ensuring stereochemical control .
Basic: Which spectroscopic techniques are essential for structural confirmation of this spirocyclic methanone?
Answer:
A multi-technique approach is critical:
- IR Spectroscopy : Identify carbonyl (C=O) stretches (1670–1700 cm⁻¹) and sulfur-containing groups (C-S, ~600–700 cm⁻¹) .
- NMR Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced: How can contradictory NMR data arising from conformational flexibility in the spiro ring system be resolved?
Answer:
- Dynamic NMR (DNMR) : Perform variable-temperature NMR to observe coalescence of split peaks, revealing ring-flipping kinetics .
- 2D Techniques : Use HSQC and HMBC to correlate protons with carbons and assign overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) .
- X-ray Crystallography : Resolve absolute configuration and confirm spiro geometry, as shown in analogous azaspiro structures .
Advanced: What strategies are effective for impurity profiling during pharmaceutical development of this compound?
Answer:
- HPLC Method Development : Utilize Chromolith® RP-18 columns for high-resolution separation, with mobile phases like acetonitrile/water (0.1% TFA) and UV detection at 220–254 nm .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways and identify impurities (e.g., hydrolyzed cyclopropane or oxidized sulfur groups) .
- Theoretical Plate Calculations : Optimize column efficiency (e.g., >10,000 plates) and asymmetry factors (1.0–1.5) to resolve structurally similar impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl substituent’s role in biological activity?
Answer:
- Analog Synthesis : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) to assess electronic effects .
- Biological Assays : Test analogs in target-specific models (e.g., receptor binding assays for CNS targets, given the spiro ring’s prevalence in neuroactive compounds) .
- Computational Modeling : Perform molecular docking to compare binding affinities of substituent variants with target proteins (e.g., serotonin or dopamine receptors) .
Advanced: What experimental precautions are necessary to mitigate degradation of labile functional groups during prolonged analysis?
Answer:
- Temperature Control : Store samples at –20°C and use refrigerated autosamplers during HPLC runs to slow hydrolysis of the cyclopropane or lactam rings .
- Inert Atmospheres : Conduct reactions and sample preparation under argon to prevent oxidation of the thia group (C-S) .
- Stabilizing Additives : Include antioxidants (e.g., BHT) in solvents to protect against radical-mediated degradation .
Advanced: How can crystallographic data guide the optimization of this compound’s physicochemical properties?
Answer:
- Packing Analysis : X-ray structures reveal intermolecular interactions (e.g., π-stacking of fluorophenyl groups) that influence solubility and melting points .
- Torsion Angle Adjustments : Modify substituents on the spiro ring to alter dihedral angles, improving membrane permeability for CNS-targeted applications .
- Polymorph Screening : Use solvent evaporation or grinding to identify stable crystalline forms with enhanced bioavailability .
Basic: What are the critical steps for validating synthetic intermediates in the methanone’s preparation?
Answer:
- In-Process Controls (IPC) : Monitor reaction progress via TLC or inline IR to detect key intermediates (e.g., cyclopropane formation or lactam ring closure) .
- Isolation of Intermediates : Characterize intermediates (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decane) using melting point analysis and elemental composition verification .
Advanced: How can computational chemistry predict metabolic liabilities of this compound?
Answer:
- In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor to identify susceptible sites (e.g., sulfur oxidation or cyclopropane ring opening) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for labile groups (e.g., C-F or C-S bonds) to prioritize stability-enhancing modifications .
Advanced: What are the best practices for reconciling discrepancies between theoretical and experimental spectral data?
Answer:
- Benchmarking with Known Analogs : Compare experimental IR/NMR data with published spectra of structurally related spiro compounds (e.g., 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one) .
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl₃) when aligning theoretical (gas-phase) and experimental NMR results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
